Butanoic acid, 3-[(1-methylethyl)amino]-
CAS No.: 16217-38-2
Cat. No.: VC13371196
Molecular Formula: C7H15NO2
Molecular Weight: 145.20 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 16217-38-2 |
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Molecular Formula | C7H15NO2 |
Molecular Weight | 145.20 g/mol |
IUPAC Name | 3-(propan-2-ylamino)butanoic acid |
Standard InChI | InChI=1S/C7H15NO2/c1-5(2)8-6(3)4-7(9)10/h5-6,8H,4H2,1-3H3,(H,9,10) |
Standard InChI Key | MYCXVCIWQRXWFS-UHFFFAOYSA-N |
SMILES | CC(C)NC(C)CC(=O)O |
Canonical SMILES | CC(C)NC(C)CC(=O)O |
Introduction
Chemical Identity and Structural Elucidation
Systematic Nomenclature and Molecular Formula
The IUPAC name for this compound is 3-[(1-methylethyl)amino]butanoic acid, reflecting its four-carbon carboxylic acid chain with an isopropylamino group at the third carbon. Its molecular formula is C₇H₁₃NO₂, corresponding to a molecular weight of 145.18 g/mol (calculated from atomic masses: C=12.01, H=1.01, N=14.01, O=16.00) . The structure features a secondary amine (-NH-CH(CH₃)₂) and a carboxylic acid (-COOH), which influence its solubility, reactivity, and intermolecular interactions.
Table 1: Key Identifiers of Butanoic Acid, 3-[(1-Methylethyl)amino]-
Property | Value |
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IUPAC Name | 3-[(1-Methylethyl)amino]butanoic acid |
Molecular Formula | C₇H₁₃NO₂ |
Molecular Weight | 145.18 g/mol |
CAS Registry Number | Not yet assigned |
SMILES Notation | CC(C)NCC(CC(=O)O)C |
Stereochemical Considerations
While the compound lacks chiral centers in its minimal structure, synthetic routes or derivatives may introduce stereoisomerism. For example, analogous compounds like methyl (3S)-3-[methyl-[(1S)-1-phenylethyl]amino]butanoate (PubChem CID 11160686) exhibit defined stereochemistry, underscoring the importance of reaction conditions in controlling stereochemical outcomes .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 3-[(1-methylethyl)amino]butanoic acid can be inferred from methods used for structurally related compounds. A common strategy involves:
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Amination of Halogenated Intermediates: Reacting 3-bromobutanoic acid with isopropylamine under basic conditions. This approach mirrors the synthesis of 3-(methylamino)butanoic acid, where alkylation of ammonia or primary amines with halogenated precursors yields target amino acids .
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Reductive Amination: Condensing ketone precursors (e.g., 3-oxobutanoic acid) with isopropylamine in the presence of reducing agents like sodium cyanoborohydride. This method is advantageous for avoiding harsh alkylation conditions .
Optimization Strategies
Patent CN112500316A highlights critical parameters for synthesizing analogous amino acid derivatives, emphasizing solvent selection and base strength to minimize impurities . For instance:
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Solvent Choice: Water-immiscible solvents like toluene or methyl tert-butyl ether improve yield by reducing side reactions .
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Temperature Control: Maintaining reactions at 20°C for 10 hours optimizes conversion rates while preventing decomposition .
Table 2: Exemplary Reaction Conditions for Synthesis
Parameter | Optimal Value |
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Solvent | Toluene |
Temperature | 20°C |
Reaction Time | 10 hours |
Base | Sodium hydroxide |
Molar Ratio (Acid:Amine) | 1:1.5 |
Physicochemical Properties
Physical State and Solubility
The compound is predicted to exist as a white crystalline solid at room temperature, analogous to 3-(methylamino)butanoic acid (melting point: 98–101°C) . Its solubility profile is biphasic:
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Hydrophilicity: The carboxylic acid group confers moderate water solubility, particularly in basic media where deprotonation occurs.
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Lipophilicity: The isopropylamino group enhances solubility in organic solvents like dichloromethane or ethyl acetate, as observed in benzimidazole-based analogs .
Spectroscopic Characteristics
While experimental data for this compound are scarce, its infrared (IR) spectrum would likely exhibit:
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A broad O-H stretch (~2500–3300 cm⁻¹) from the carboxylic acid.
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N-H bending vibrations (~1600 cm⁻¹) from the secondary amine.
Chemical Reactivity and Functionalization
Acid-Base Behavior
The compound exhibits amphoteric properties due to its ionizable groups:
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Carboxylic Acid: pKa ≈ 4.8 (similar to butyric acid).
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Amine: pKa ≈ 10.2 (typical for secondary aliphatic amines) .
This duality allows for zwitterionic formation in aqueous solutions at neutral pH, impacting its chromatographic behavior and biological activity.
Applications and Industrial Relevance
Pharmaceutical Intermediates
Structurally related amino acids are pivotal in synthesizing protease inhibitors and kinase modulators. For example, BOC-protected analogs are precursors to antidiabetic agents like sitagliptin, highlighting the potential of 3-[(1-methylethyl)amino]butanoic acid in drug discovery .
Agrochemical Uses
The isopropylamino group is common in herbicides and fungicides. Functionalization of the carboxylic acid could yield bioactive molecules with improved soil mobility and target specificity.
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